2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c26-18-11-17(13-24-5-7-25(8-6-24)22(28)19-4-2-10-30-19)31-14-20(18)32-15-21(27)23-12-16-3-1-9-29-16/h2,4,10-11,14,16H,1,3,5-9,12-13,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFHRDTYXLPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide , identified by its CAS number 898455-75-9, is a complex organic molecule with potential pharmacological significance. Its intricate structure suggests it may exhibit various biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.4 g/mol. The structure comprises a piperazine ring, a furan moiety, and a pyranone unit, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 437.4 g/mol |
| CAS Number | 898455-75-9 |
| Structural Features | Piperazine, Furan, Pyranone |
Anticholinesterase Activity
Recent studies have highlighted the potential of compounds with similar structural motifs to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. The inhibition of AChE is significant for therapeutic strategies against Alzheimer's disease and other neurodegenerative disorders.
In a comparative study, derivatives with piperazine rings demonstrated varying degrees of AChE inhibition:
The docking studies indicated that the compound interacts favorably with key amino acids at the active site of AChE, suggesting a strong binding affinity that could translate into potent inhibitory activity.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of compounds containing furan and piperazine structures. These compounds have shown moderate to significant antibacterial and antifungal activities in vitro.
A study assessed various derivatives for their antimicrobial efficacy against common pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Moderate |
The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, compounds similar to our target compound exhibited improved cognitive functions when administered at specific doses, correlating with their AChE inhibitory activities.
- In Vitro Studies : Laboratory tests have shown that derivatives containing the furan moiety significantly inhibited growth in various bacterial strains, suggesting their potential as leads for antibiotic development.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations :
- The target compound’s furan-piperazine-pyran architecture distinguishes it from analogs like BZ-IV (benzothiazole-piperazine) or CHEMBL1527459 (pyridinyl-piperazine).
Key Observations :
- The target compound’s synthesis likely employs amide coupling or Mannich-type reactions , paralleling methods for BZ-IV and CHEMBL1527459 .
- highlights the use of C18 reverse-phase chromatography for purification, a technique applicable to the target compound’s polar heterocycles .
Bioactivity and Therapeutic Potential
- The target compound’s γ-pyrone core may similarly interact with redox-sensitive targets .
- Metabolic Stability : Piperazine and tetrahydrofuran groups are associated with improved metabolic half-lives compared to simpler acetamides .
- Selectivity: Structural complexity (e.g., THF-acetamide) may enhance selectivity for targets over normal cells, as seen in ferroptosis-inducing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
